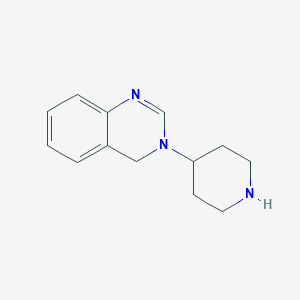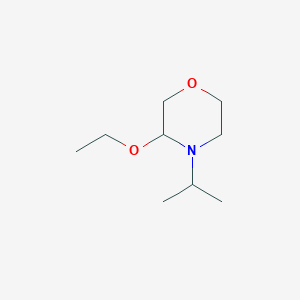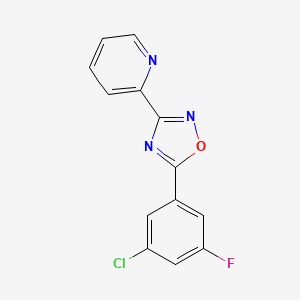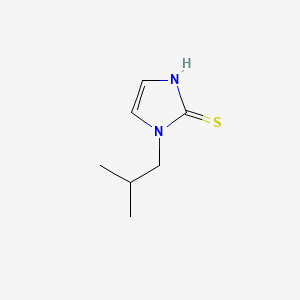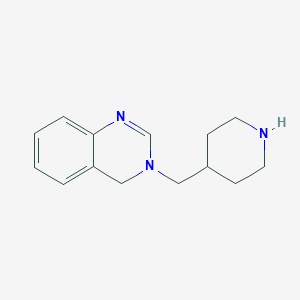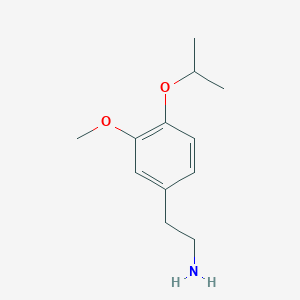
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, characterized by the presence of an isopropoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine typically involves the reaction of 4-isopropoxy-3-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate. The reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-isopropoxy-3-methoxybenzaldehyde or 4-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of various amines or alcohols depending on the specific reducing agent used.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are not well-established.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is not well-documented. similar compounds often interact with neurotransmitter receptors or enzymes, leading to various biological effects. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoproscaline: 2-(4-Isopropoxy-3,5-dimethoxyphenyl)ethanamine, known for its hallucinogenic effects.
Proscaline: 4-Isopropoxy-3,5-dimethoxyphenethylamine, another analog of mescaline with similar properties.
Uniqueness
2-(4-Isopropoxy-3-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other phenethylamine derivatives. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research purposes.
Properties
CAS No. |
86456-99-7 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6-7,13H2,1-3H3 |
InChI Key |
HJGNAXXDNNYRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


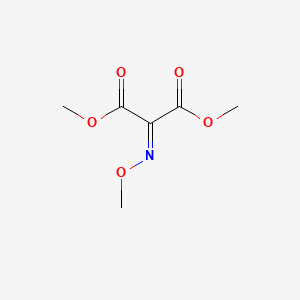

![7-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13958172.png)
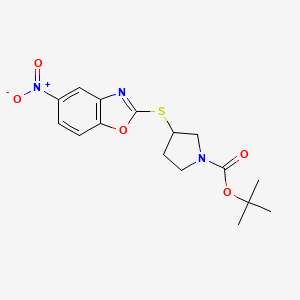

![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
